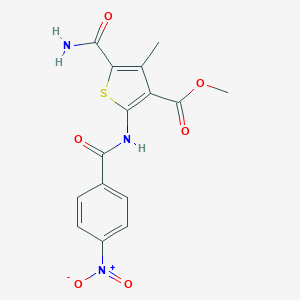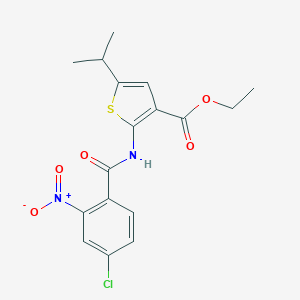![molecular formula C21H22N4O B450927 4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N'~1~-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B450927.png)
4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N'~1~-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]BENZOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(4-methylbenzylidene)benzohydrazide is a complex organic compound that features a pyrazole ring and a benzohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(4-methylbenzylidene)benzohydrazide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethylpyrazole with an appropriate alkylating agent such as bromomethylbenzene in the presence of a base like potassium tert-butoxide in tetrahydrofuran (THF) at reflux conditions.
Condensation reaction: The resulting pyrazole derivative is then condensed with 4-methylbenzylidene benzohydrazide under acidic or basic conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(4-methylbenzylidene)benzohydrazide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring, using reagents like alkyl halides or acyl chlorides[][5].
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(4-methylbenzylidene)benzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic systems.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(4-methylbenzylidene)benzohydrazide exerts its effects involves:
Comparación Con Compuestos Similares
Similar Compounds
3,5-dimethylpyrazole: A simpler pyrazole derivative with similar reactivity but lacking the benzohydrazide moiety.
4-methylbenzylidene benzohydrazide: A compound with a similar hydrazide structure but without the pyrazole ring.
Uniqueness
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(4-methylbenzylidene)benzohydrazide is unique due to its combined pyrazole and benzohydrazide functionalities, which confer distinct chemical reactivity and potential biological activity .
Propiedades
Fórmula molecular |
C21H22N4O |
|---|---|
Peso molecular |
346.4g/mol |
Nombre IUPAC |
4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H22N4O/c1-15-4-6-18(7-5-15)13-22-23-21(26)20-10-8-19(9-11-20)14-25-17(3)12-16(2)24-25/h4-13H,14H2,1-3H3,(H,23,26)/b22-13+ |
Clave InChI |
ZTVWNKLJCOLUQK-LPYMAVHISA-N |
SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)CN3C(=CC(=N3)C)C |
SMILES isomérico |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)CN3C(=CC(=N3)C)C |
SMILES canónico |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)CN3C(=CC(=N3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Isopropyl 5-methyl-4-phenyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B450850.png)
![N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2-{4-nitrophenyl}acetohydrazide](/img/structure/B450852.png)
![5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(3,4,5-TRIMETHOXYPHENYL)-2-FURAMIDE](/img/structure/B450853.png)
![N~1~-[4-(1-{(E)-2-[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]ACETAMIDE](/img/structure/B450854.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-(4-isopropylbenzylidene)-2-furohydrazide](/img/structure/B450855.png)
![3-bromo-N-[1-(4-methylphenyl)propyl]benzamide](/img/structure/B450858.png)
![N-benzyl-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B450859.png)

![N'-[4-(allyloxy)benzylidene]-2-(2,4-dichlorophenoxy)propanohydrazide](/img/structure/B450862.png)
![2,5-dichloro-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B450863.png)

